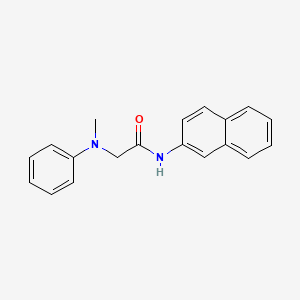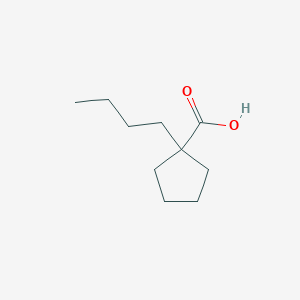
1-Butylcyclopentane-1-carboxylic acid
概要
説明
1-Butylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a butyl group and a carboxylic acid group
準備方法
The synthesis of 1-butylcyclopentane-1-carboxylic acid can be achieved through several methods:
-
Synthetic Routes
Hydrocarboxylation: One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction proceeds as follows[ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ]
Grignard Reaction: Another method involves the formation of a Grignard reagent from butyl bromide, followed by its reaction with cyclopentanone and subsequent oxidation to yield the carboxylic acid.
-
Industrial Production Methods
Oxidation of Alkylcyclopentanes: Industrially, this compound can be produced by the oxidation of alkylcyclopentanes using strong oxidizing agents such as potassium permanganate or chromium trioxide.
化学反応の分析
1-Butylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation
- The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
-
Reduction
- Reduction of the carboxylic acid group using reagents like lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
-
Substitution
- The carboxylic acid group can be converted to acid chlorides using reagents like thionyl chloride (SOCl2), which can further undergo nucleophilic substitution reactions.
-
Esterification
- Reaction with alcohols in the presence of acid catalysts can form esters, which are useful intermediates in organic synthesis.
科学的研究の応用
1-Butylcyclopentane-1-carboxylic acid has several applications in scientific research:
-
Chemistry
- It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
-
Biology
- The compound can be used in the study of metabolic pathways involving carboxylic acids and their derivatives.
-
Medicine
- Potential applications in drug development, particularly in designing molecules with specific biological activities.
-
Industry
- Used in the production of polymers, resins, and other materials due to its unique structural properties.
作用機序
The mechanism by which 1-butylcyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:
-
Molecular Targets
- The carboxylic acid group can interact with enzymes and receptors, influencing biochemical pathways.
-
Pathways Involved
- It may participate in metabolic pathways involving the synthesis and degradation of fatty acids and other carboxylic acid derivatives.
類似化合物との比較
1-Butylcyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
-
Cyclopentanecarboxylic Acid
- Lacks the butyl substitution, resulting in different chemical and physical properties.
-
Cyclohexanecarboxylic Acid
- Contains a six-membered ring instead of a five-membered ring, leading to variations in reactivity and applications.
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
- Features a more strained bicyclic structure, which imparts different chemical behaviors and potential applications.
特性
IUPAC Name |
1-butylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-10(9(11)12)7-4-5-8-10/h2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOURNRBIQESQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734458 | |
| Record name | 1-Butylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62410-33-7 | |
| Record name | 1-Butylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


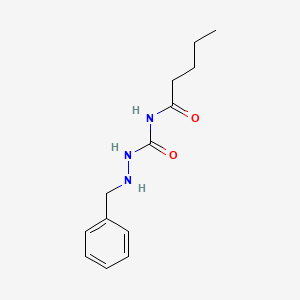
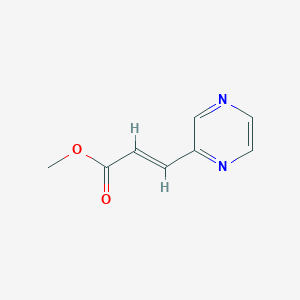
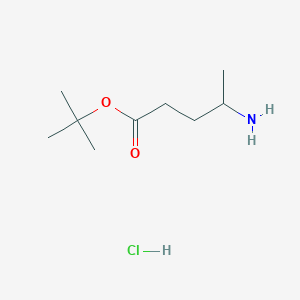
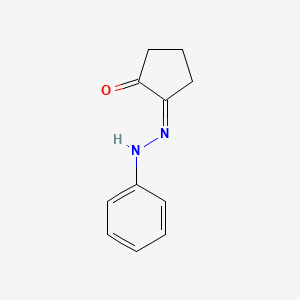
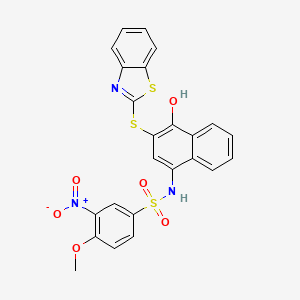
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658786.png)
![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B1658790.png)
![N-[2-(4-chlorophenyl)-6-methyl-benzotriazol-5-yl]-2-iodo-benzamide](/img/structure/B1658791.png)
![Ethyl 2-[[4-[4-[(4-ethoxycarbonyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B1658792.png)
![5-Bromo-N-[4-(butan-2-yl)-2-hydroxyphenyl]furan-2-carboxamide](/img/structure/B1658794.png)
![N-[4-(dimethylamino)phenyl]-N~2~-methylglycinamide](/img/structure/B1658796.png)
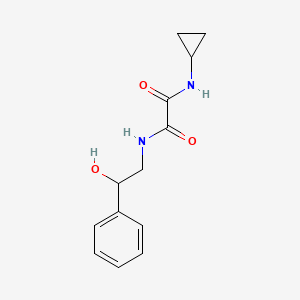
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide](/img/structure/B1658801.png)
